molecular formula C26H17N3O7 B11947178 Dimethyl 11-(3-nitrobenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate CAS No. 853319-93-4

Dimethyl 11-(3-nitrobenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate

Cat. No.: B11947178
CAS No.: 853319-93-4
M. Wt: 483.4 g/mol
InChI Key: GNHAOHGJWWFIGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Dimethyl 11-(3-nitrobenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate typically involves multiple steps. One common synthetic route includes the reaction of 1,10-phenanthroline derivatives with appropriate reagents to introduce the nitrobenzoyl and dicarboxylate groups . The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions under controlled conditions to produce the compound in larger quantities.

Chemical Reactions Analysis

Dimethyl 11-(3-nitrobenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Dimethyl 11-(3-nitrobenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl 11-(3-nitrobenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group can participate in electron transfer reactions, while the pyrrolo and phenanthroline moieties can interact with various biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects .

Comparison with Similar Compounds

Dimethyl 11-(3-nitrobenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

853319-93-4

Molecular Formula

C26H17N3O7

Molecular Weight

483.4 g/mol

IUPAC Name

dimethyl 11-(3-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate

InChI

InChI=1S/C26H17N3O7/c1-35-25(31)19-18-11-10-15-9-8-14-6-4-12-27-21(14)22(15)28(18)23(20(19)26(32)36-2)24(30)16-5-3-7-17(13-16)29(33)34/h3-13H,1-2H3

InChI Key

GNHAOHGJWWFIGC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=CC3=C(N2C(=C1C(=O)OC)C(=O)C4=CC(=CC=C4)[N+](=O)[O-])C5=C(C=CC=N5)C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.